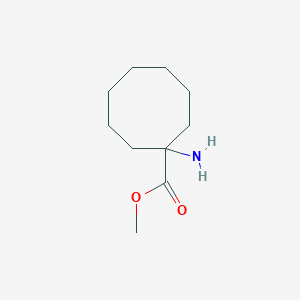

Methyl 1-amino-1-cyclooctanecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-amino-1-cyclooctanecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Methyl 1-amino-1-cyclooctanecarboxylate is the ACC oxidase (ACO) enzyme . This enzyme plays a crucial role in the biosynthesis of ethylene, a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

This compound, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), acts as an agonist of ethylene response in plants .

Biochemical Pathways

The compound affects the ethylene biosynthesis pathway . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC . This includes restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

Pharmacokinetics

It’s known that the compound is a stable, economic, and commercially accessible pharmaceutical intermediate substance .

Result of Action

The action of this compound results in a higher amount of ethylene release from the tomato leaves treated with it than from the mock control . This leads to enhanced ethylene-related responses in plants .

Action Environment

As a potential plant growth regulator, its effectiveness may be influenced by various environmental conditions such as temperature, light, and soil composition .

Actividad Biológica

Methyl 1-amino-1-cyclooctanecarboxylate (MAC) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of MAC, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclooctane ring structure with an amino group and a methyl ester functional group. This unique configuration contributes to its potential interactions with biological systems.

The biological activity of MAC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, enhancing its affinity for specific biomolecular interactions. The carboxylate moiety can act as a proton donor or acceptor, influencing binding affinities towards enzymes and receptors.

1. Enzyme Inhibition

Studies have shown that MAC can act as an inhibitor for certain enzymes. For instance, it has been evaluated for its effects on the glycine site of the NMDA receptor, where it exhibits antagonist properties that may be relevant in neuropharmacology .

2. Transport Mechanisms

Research indicates that compounds similar to MAC can utilize L-type amino acid transport mechanisms in gliosarcoma cells. For example, in vitro studies demonstrated significant uptake of related amino acids through these transporters, suggesting potential applications in targeted drug delivery systems .

3. Antitumor Activity

Preliminary studies indicate that MAC may possess antitumor properties. In a gliosarcoma model, related compounds showed high levels of intracellular accumulation, which is crucial for developing imaging agents for brain tumors . This suggests that MAC could be further explored for its therapeutic potential in oncology.

Case Study 1: NMDA Receptor Antagonism

A study examined the effects of MAC on NMDA receptor-mediated responses in Xenopus oocytes injected with rat brain mRNA. The findings indicated that MAC acts as an antagonist at the glycine site, providing insights into its potential neuroprotective effects and implications for treating neurological disorders .

Case Study 2: Tumor Targeting

In another investigation, the uptake of radiolabeled amino acids similar to MAC was assessed in a rat gliosarcoma model. Results showed significantly higher uptake in tumor tissues compared to normal brain tissues, highlighting the potential of MAC as a substrate for selective tumor targeting .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | NMDA receptor antagonist | Potential neuroprotective effects |

| 3-Amino-1-cyclobutane-1-carboxylic acid | Enzyme inhibitor | Antitumor properties |

| N-Methyl-α-aminoisobutyric acid | L-type amino acid transport substrate | High tumor uptake |

Propiedades

IUPAC Name |

methyl 1-aminocyclooctane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)10(11)7-5-3-2-4-6-8-10/h2-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDGFHBTNMXXOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363746 |

Source

|

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183429-68-7 |

Source

|

| Record name | Methyl 1-aminocyclooctanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183429-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.